molecular formula C11H7F3N4O2S B12919210 Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)- CAS No. 134793-40-1

Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)-

Cat. No.: B12919210
CAS No.: 134793-40-1
M. Wt: 316.26 g/mol
InChI Key: OZQNVCWAOORAGI-UHFFFAOYSA-N
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Description

Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)- is a complex organic compound with a unique structure that includes trifluoroacetamide and triazinylphenyl groups

Chemical Reactions Analysis

Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)- involves its interaction with specific molecular targets. The trifluoroacetamide group can interact with enzymes and proteins, potentially inhibiting their activity. The triazinylphenyl group may also interact with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)- include:

    Trifluoroacetamide derivatives: These compounds share the trifluoroacetamide group and exhibit similar chemical reactivity.

    Triazinylphenyl derivatives: These compounds contain the triazinylphenyl group and may have similar biological activities.

    N-methyl-2,2,2-trifluoroacetamide: This compound is structurally similar and used in similar applications.

Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Acetamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Acetamide, 2,2,2-trifluoro-N-(2-(2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)- is a fluorinated acetamide that may exhibit unique pharmacological properties. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

CxHyFzNaObSc\text{C}_{x}\text{H}_{y}\text{F}_{z}\text{N}_{a}\text{O}_{b}\text{S}_{c}

Where xx, yy, zz, aa, bb, and cc correspond to the number of each atom in the molecule. The trifluoromethyl group is known to enhance lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that acetamides can exhibit varying degrees of antimicrobial activity. A study focusing on structurally similar compounds found that certain acetamide derivatives demonstrated moderate activity against gram-positive bacteria. The presence of specific substituents, such as methoxy groups and piperazine moieties, was essential for enhancing antimicrobial efficacy .

Compound TypeActivity LevelKey Structural Features
AcetamidesModerateMultiple methoxy groups
PropanamidesHighPiperidine moiety

Anti-inflammatory Activity

Preliminary studies suggest that compounds with a triazine core may possess anti-inflammatory properties. For instance, derivatives of 3-amino-1,2,4-triazine have shown promising anti-inflammatory effects comparable to established drugs like Lamotrigine . The mechanism often involves inhibition of cyclooxygenase (COX) enzymes.

Inhibition Studies

In vitro studies have assessed the inhibitory potential of various acetamide derivatives against COX enzymes. Compounds similar to the target compound exhibited IC50 values ranging from 0.52 μM to 22.25 μM for COX-II inhibition . The selectivity towards COX-II over COX-I is particularly noteworthy as it suggests a favorable safety profile for anti-inflammatory applications.

Study 1: SAR Analysis

A structure-activity relationship (SAR) analysis revealed that meta-substitutions with electron-withdrawing groups enhanced the potency of acetamide derivatives against various microbial strains. This study emphasized the importance of molecular modifications in optimizing biological activity .

Study 2: Triazine Derivatives

Research into triazine-based compounds indicated that modifications to the nitrogen and sulfur atoms in the ring structure could lead to increased biological activity. For example, compounds with thioxo groups displayed enhanced anti-inflammatory properties compared to their non-thioxo counterparts .

Properties

CAS No.

134793-40-1

Molecular Formula

C11H7F3N4O2S

Molecular Weight

316.26 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)phenyl]acetamide

InChI

InChI=1S/C11H7F3N4O2S/c12-11(13,14)9(20)15-6-4-2-1-3-5(6)7-8(19)16-10(21)18-17-7/h1-4H,(H,15,20)(H2,16,18,19,21)

InChI Key

OZQNVCWAOORAGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)NC2=O)NC(=O)C(F)(F)F

Origin of Product

United States

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